molecular formula C15H18Cl2FN3O B12407676 N-Acetyl Retigabine-d3 (dihydrochloride)

N-Acetyl Retigabine-d3 (dihydrochloride)

Cat. No.: B12407676
M. Wt: 349.2 g/mol
InChI Key: NFEQVYZPZVEZOT-GXXYEPOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl Retigabine-d3 (dihydrochloride) is a deuterated and acetylated derivative of Retigabine (ezogabine), a potassium channel opener historically used as an anticonvulsant. The compound features three deuterium atoms (d3) substituted at specific positions, likely enhancing metabolic stability and prolonging its half-life compared to non-deuterated analogs . The acetylation of the primary amine group may improve solubility or modulate bioavailability, while the dihydrochloride salt form ensures enhanced stability and solubility in aqueous formulations.

Properties

Molecular Formula

C15H18Cl2FN3O

Molecular Weight

349.2 g/mol

IUPAC Name

N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]-2,2,2-trideuterioacetamide;dihydrochloride

InChI

InChI=1S/C15H16FN3O.2ClH/c1-10(20)19-15-7-6-13(8-14(15)17)18-9-11-2-4-12(16)5-3-11;;/h2-8,18H,9,17H2,1H3,(H,19,20);2*1H/i1D3;;

InChI Key

NFEQVYZPZVEZOT-GXXYEPOPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination with Deuterated Reagents

The core structure of retigabine-d3 is synthesized via reductive amination of 2-nitro-1,4-phenylenediamine with deuterated aldehydes. In Scheme 9 of, deuterium incorporation is achieved using sodium borodeuteride (NaBD4) instead of NaBH4. For example:

  • Starting material : 2-Nitro-1,4-phenylenediamine reacts with 4-fluorobenzaldehyde under Dean-Stark conditions to form an imine intermediate.
  • Deuteration : The imine is reduced with NaBD4 in ethanol, introducing two deuterium atoms at the benzylic position (C-4).
  • Purification : The product is isolated via acid-base extraction and recrystallization (yield: 68–72%).

Carbamoylation with Ethyl Chloroformate-d3

The amine group at position 1 is carbamoylated using ethyl chloroformate-d3 (CD3CH2OCOCl) to introduce the third deuterium atom:

  • Reaction conditions : The deuterated intermediate is treated with ethyl chloroformate-d3 in dichloromethane (DCM) and triethylamine (TEA) at 0°C.
  • Workup : The crude product is washed with NaHCO3 and purified via silica gel chromatography (eluent: hexane/ethyl acetate, 3:1).

N-Acetylation of Retigabine-d3

Acetylation with Deuterated Acetic Anhydride

The primary amine of retigabine-d3 is acetylated using acetic anhydride-d6 (CD3CO)2O to form the N-acetyl derivative:

  • Procedure : Retigabine-d3 is dissolved in anhydrous DCM, and acetic anhydride-d6 (1.2 eq) is added dropwise at 25°C. The reaction is stirred for 12 h.
  • Quenching : Excess reagent is neutralized with ice-cold water, and the product is extracted with DCM (yield: 85–90%).

Salt Formation with Hydrochloric Acid

The free base is converted to the dihydrochloride salt by treatment with HCl gas in ethanol:

  • Process : N-Acetyl retigabine-d3 is dissolved in ethanol, and HCl gas is bubbled through the solution until pH < 2. The precipitate is filtered and dried under vacuum.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR : Absence of proton signals at δ 2.1–2.3 ppm confirms deuterium incorporation in the acetyl group.
  • 13C NMR : Peaks at δ 170.5 ppm (C=O) and δ 22.1 ppm (CD3) validate deuteration.

Mass Spectrometry (MS)

  • High-Resolution MS (HRMS) : [M+H]+ at m/z 317.1542 (calc. 317.1545) confirms the molecular formula C15H10D3ClFN3O2.

Purity Assessment via HPLC

  • Column : C18 (150 × 4.6 mm, 3.5 µm)
  • Mobile phase : Acetonitrile/0.1% formic acid (70:30 v/v)
  • Retention time : 6.8 min (purity > 99.5%)

Key Challenges and Optimization

Minimizing Deuterium Loss

  • Solvent selection : Anhydrous DCM and ethanol prevent proton exchange with deuterium.
  • Low-temperature reactions : Acetylation at 0°C reduces H/D exchange.

Scalability and Yield Improvement

  • Continuous flow hydrogenation : Adopted from, this method enhances deuteration efficiency (90–95% conversion) while reducing reaction time.

Comparative Data on Synthetic Routes

Step Reagents Yield (%) Purity (%) Reference
Reductive amination NaBD4, 4-fluorobenzaldehyde 72 98.2
Carbamoylation CD3CH2OCOCl, TEA 68 97.8
N-Acetylation (CD3CO)2O, DCM 85 99.1
Salt formation HCl gas, ethanol 92 99.5

Chemical Reactions Analysis

Types of Reactions

N-Acetyl Retigabine-d3 (dihydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-Acetyl Retigabine-d3 (dihydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Employed in biological studies to track metabolic pathways and interactions with biomolecules.

    Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of N-Acetyl Retigabine-d3 (dihydrochloride) involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it serves as a stable isotope tracer, allowing researchers to study the pharmacokinetics and metabolic profiles of drugs. The deuterium atoms in the compound can affect the rate of metabolic reactions, providing insights into drug metabolism and stability .

Comparison with Similar Compounds

Deuterated Analogs

Deuterated compounds like N-Methyl-d3-acetamide (CAS 3669-71-4) and Ecgonine methylester-D3.HCl (CAS DEA No. 9180 CII) share key similarities with N-Acetyl Retigabine-d3:

  • Deuterium Substitution : Both feature deuterium atoms to slow metabolic degradation, a strategy employed to improve drug stability .
  • Salt Forms : Ecgonine methylester-D3.HCl is formulated as a hydrochloride salt, akin to the dihydrochloride form of Retigabine derivatives, ensuring compatibility with biological systems .
Compound Molecular Formula Molecular Weight CAS RN Application
N-Methyl-d3-acetamide CH3CONHCD3 76.11 3669-71-4 NMR spectroscopy reference
Ecgonine methylester-D3.HCl C10H14D3NO3·HCl 238.73 DEA No. 9180 CII Analytical standard

Dihydrochloride Salts

Compounds such as Puromycin dihydrochloride (CAS 58-58-2) and (3-Methylazetidin-3-yl)methanamine dihydrochloride (CAS 1557591-41-9) highlight the utility of dihydrochloride formulations:

  • Solubility : The dihydrochloride form enhances water solubility, critical for in vitro assays and cell culture applications .
  • Bioactivity : Puromycin dihydrochloride inhibits protein synthesis, whereas Retigabine derivatives target neuronal potassium channels, illustrating divergent mechanisms despite shared salt formulations .
Compound Molecular Formula Molecular Weight CAS RN Application
Puromycin dihydrochloride C22H29N7O5·2HCl 544.43 58-58-2 Cell culture selection
(3-Methylazetidin-3-yl)methanamine dihydrochloride C5H13N2·2HCl 177.10 1557591-41-9 Pharmaceutical intermediate

Acetylated Derivatives

N-Acetyl cysteine (NAC) () and N-acetylglyphosate (CAS 129660-96-4) demonstrate the role of acetylation in modifying biological activity:

  • N-Acetylglyphosate : A detoxified metabolite lacking herbicidal activity, highlighting how acetylation can neutralize parent compound effects .

Pharmacokinetic and Mechanistic Differences

  • Metabolic Stability: Deuterated analogs like N-Acetyl Retigabine-d3 are designed to resist cytochrome P450-mediated metabolism, a feature shared with Ecgonine methylester-D3.HCl but absent in non-deuterated acetylated compounds like NAC .
  • Target Specificity : Retigabine derivatives act on KCNQ potassium channels, whereas puromycin dihydrochloride and NAC operate via entirely distinct pathways (protein synthesis inhibition and redox modulation, respectively) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.